Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate
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Overview
Description
Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate is a fluorinated organic compound with the molecular formula C13H12F3NO3 It is known for its unique chemical structure, which includes a trifluoromethyl group and an enaminone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with a trifluoromethyl ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methyl 2-aminobenzoate and trifluoromethyl ketone.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 50-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enaminone moiety to an amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The enaminone moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate: Similar structure with a chloro substituent.
Methyl 2-[(4,4,4-trifluoro-3-oxobut-2-en-2-yl)amino]benzoate: Similar structure with a different ketone group.
Uniqueness
Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate is unique due to its specific combination of a trifluoromethyl group and an enaminone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12F3NO3 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate |
InChI |
InChI=1S/C13H12F3NO3/c1-8(7-11(18)13(14,15)16)17-10-6-4-3-5-9(10)12(19)20-2/h3-7,17H,1-2H3 |
InChI Key |
QYQWLQSHXOEIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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